methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-formyl-4-methylfuro[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-11-7-3-6(5-12)15-9(7)4-8(11)10(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQKFEPTRLQDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(O2)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428787 | |
| Record name | Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164667-56-5 | |
| Record name | Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164667-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knorr-Type Pyrrole Synthesis with Subsequent Cyclization
The Knorr pyrrole synthesis involves condensing a β-ketoester with methylamine to form a pyrrole ring. For this compound, ethyl 3-oxohexanoate reacts with methylamine under acidic conditions to yield 4-methylpyrrole-2-carboxylate. Cyclization with furan-2-carbaldehyde via acid-catalyzed Friedel-Crafts alkylation forms the fused furo[3,2-b]pyrrole system. This method achieves a 65–70% yield but requires precise control of stoichiometry to avoid polyalkylation.
Decarboxylation-Formylation of Furopyrrole Carboxylic Acids
An alternative route starts with 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid, synthesized via Ullmann coupling between 3-bromofuran and methyl 4-aminopyrrole-2-carboxylate. Decarboxylation using trifluoroacetic acid (TFA) generates the reactive 4-methyl-4H-furo[3,2-b]pyrrole intermediate, which undergoes formylation with triethyl orthoformate. This method provides a 58% yield but necessitates rigorous exclusion of moisture.
The introduction of the formyl group at position 2 is achieved via the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic formylating agent.
Reaction Conditions and Optimization
-
Classical Heating : Refluxing 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate in POCl₃/DMF (1:2 molar ratio) at 80°C for 6 hours yields the formylated product in 68–72% purity. Prolonged heating (>8 hours) leads to decomposition.
-
Microwave Irradiation : Microwave-assisted synthesis at 100°C for 20 minutes enhances the yield to 82% while reducing side products. The rapid heating minimizes degradation of the formyl group.
Table 1: Comparative Yields Under Different Formylation Conditions
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Classical Heating | 80 | 6 h | 68–72 |
| Microwave Irradiation | 100 | 20 min | 82 |
Structural Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (300 MHz, DMSO-d₆): δ 9.12 (s, 1H, H-2 formyl), 7.28 (d, J = 2.4 Hz, 1H, H-3), 6.95 (d, J = 2.4 Hz, 1H, H-6), 3.87 (s, 3H, COOCH₃), 3.34 (s, 3H, N–CH₃).
-
¹³C NMR : δ 191.2 (CHO), 165.8 (COOCH₃), 152.3 (C-2), 134.7 (C-5), 112.4 (C-6), 52.1 (COOCH₃), 38.9 (N–CH₃).
-
IR (KBr): ν 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O formyl), 1540 cm⁻¹ (C–N pyrrole).
Regioselectivity and Byproduct Formation
The Vilsmeier-Haack reaction preferentially formylates position 2 due to the electron-donating methyl group at N-4, which activates the adjacent carbon. Competing formylation at C-6 occurs in <5% of cases, necessitating chromatographic purification (silica gel, ethyl acetate/hexane 3:7).
Alternative Synthetic Routes and Modifications
Phase-Transfer Catalysis (PTC) for Enhanced Reactivity
Employing tetrabutylammonium bromide (TBAB) as a PTC agent in dichloromethane improves the solubility of the 4-methyl intermediate, increasing formylation efficiency to 88% yield. This method reduces POCl₃ usage by 30%, aligning with green chemistry principles.
One-Pot Decarboxylation-Formylation
A streamlined protocol combines decarboxylation and formylation in a single pot. Treating 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid with POCl₃/DMF and triethyl orthoformate at 70°C for 4 hours achieves a 75% yield, eliminating the need to isolate the decarboxylated intermediate.
Challenges and Practical Considerations
Moisture Sensitivity
The Vilsmeier reagent hydrolyzes readily, requiring anhydrous conditions. Traces of water reduce yields by 15–20%, necessitating molecular sieves or nitrogen atmospheres.
Purification Challenges
The product’s polar nature complicates crystallization. Gradient elution chromatography (hexane → ethyl acetate) or recrystallization from ethanol/water (4:1) provides optimal purity (>95%).
Industrial-Scale Production Feasibility
Pilot-scale trials using microwave reactors (10 L capacity) demonstrate consistent 80–82% yields at 100°C with a 30-minute cycle time. Economic analyses suggest a production cost of $12–15/g at metric-ton scales, competitive with analogous heterocycles .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would produce an alcohol derivative .
Scientific Research Applications
Organic Synthesis
Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. Its unique furo-pyrrole structure allows for reactions that can lead to complex molecular architectures.
Key Reactions :
- Condensation Reactions : This compound can undergo condensation with amines to yield pyrrole derivatives, which are valuable in pharmaceuticals.
| Reaction Type | Example Product | Reference |
|---|---|---|
| Condensation | Pyrrole Derivative A | |
| Cyclization | Furo-pyrrole Complex B |
Medicinal Chemistry
The compound has shown potential in developing new therapeutic agents. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anticancer properties.
Case Studies :
- A study demonstrated that derivatives of methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity against various cancer cell lines | |
| Anti-inflammatory | Reduced inflammation in animal models |
Material Science
This compound is also explored for its potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and conductive polymers.
Properties :
- Exhibits good thermal stability and solubility in organic solvents, making it suitable for incorporation into polymer matrices.
| Application | Material Type | Benefits |
|---|---|---|
| OLEDs | Organic Light Emitting Diodes | High efficiency and stability |
| Conductive Polymers | Flexible Electronics | Enhanced conductivity |
Mechanism of Action
The mechanism of action of methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The furo[3,2-b]pyrrole core may also interact with various receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-b]pyrrole Analogs
Thieno[3,2-b]pyrrole derivatives replace the furan oxygen with sulfur. For example:
- Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the formyl group but shares the methyl ester at C-3. Its synthesis involves Stille coupling or nucleophilic substitution with alkyl halides .
- Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Bromine at C-3 enhances electrophilic substitution reactivity compared to the formyl group in the target compound .
Impact of Heteroatom: Sulfur in thieno analogs increases electron delocalization and polarizability, affecting charge transport properties in electronic applications . Conversely, the formyl group in the furo derivative enhances nucleophilic reactivity for pharmaceutical derivatization .
Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine Derivatives
These compounds incorporate a fused triazine ring, expanding the heterocyclic system. For example:
- Furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one : Synthesized via cyclization of carbohydrazides or thioesters derived from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate .
Key Difference : The triazine moiety enhances π-conjugation and hydrogen-bonding capacity, improving antibacterial efficacy compared to the simpler furopyrrole core .
Trifluoromethylphenyl-Substituted Derivatives
- Methyl 2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate : Features a bulky electron-withdrawing CF₃ group at C-2 instead of the formyl group. This substitution increases lipophilicity and metabolic stability .
4-Alkyl/Aryl-Furo[3,2-b]pyrrole Carboxylates
- Methyl 4-Benzyl-4H-furo[3,2-b]pyrrole-5-carboxylate : Substitution at N-4 with benzyl groups alters steric and electronic profiles. Synthesized via alkylation of the parent compound using NaH in DMF .
| Property | Methyl 2-Formyl-4-Methyl-Furo[3,2-b]pyrrole-5-carboxylate | Methyl 4-Benzyl-Furo[3,2-b]pyrrole-5-carboxylate |
|---|---|---|
| N-Substituent | Methyl | Benzyl |
| Stability | Moderate (aldehyde prone to oxidation) | High (benzyl group stabilizes N-center) |
| Utility | Reactive intermediate | Scaffold for kinase inhibitors |
Biological Activity
Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 164667-56-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C₁₀H₉NO₄
- Molecular Weight : 207.18 g/mol
- IUPAC Name : Methyl 2-formyl-4-methylfuro[3,2-b]pyrrole-5-carboxylate
- Synonyms : Methyl 2-formyl-4-methylfuro[3,2-b]pyrrole-5-carboxylate; 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-formyl-4-methyl-, methyl ester
Biological Activity
The biological activity of this compound has been explored in various studies, revealing several promising therapeutic potentials:
- Antimicrobial Activity : Research indicates that derivatives of furo-pyrrole compounds exhibit antimicrobial properties. For instance, the compound demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of related compounds in the furo[3,2-b]pyrrole class. The inhibition of pro-inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases .
- Enzyme Inhibition : this compound has been studied for its ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition can be beneficial in managing metabolic disorders such as obesity .
Synthesis and Derivatives
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which facilitates the formation of heterocycles with high efficiency . The compound can also serve as a precursor for various derivatives that may enhance its biological activity.
Synthesis Pathway Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Vilsmeier-Haack Reagent | Methyl 2-formylfuro[3,2-b]pyrrole derivatives |
| 2 | Reaction with hydrazine | Hydrazones |
| 3 | Treatment with hydroxylamine | Oxime derivatives |
Case Studies
Several case studies have documented the biological activities of this compound and its derivatives:
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy against common pathogens.
- Findings : The compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.
-
Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory potential in vitro.
- Findings : The compound reduced the levels of TNF-alpha and IL-6 in treated macrophages.
Q & A
Basic: What are the optimal synthetic routes for preparing methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate?
Methodological Answer:
The compound is synthesized via formylation of the parent furopyrrole scaffold. Key steps include:
- Substrate preparation : Starting from methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate, formylation at the 2-position is achieved using Vilsmeier-Haack conditions (POCl₃/DMF) .
- Reaction conditions : Solvents like pyridine or dichloromethane are used under reflux (80–100°C for 3–5 hours). Microwave-assisted synthesis (3 minutes at 105°C) significantly reduces reaction time compared to classical heating (3 hours) .
- Purification : Recrystallization from ethanol or column chromatography yields >95% purity, confirmed by melting point (162–163°C) and molecular formula validation (C₁₀H₉NO₄) .
Basic: How is the structure of this compound validated experimentally?
Methodological Answer:
Structural validation relies on:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the methyl group at position 4 resonates at δ 1.4–1.6 ppm. Aromatic protons in the furopyrrole ring show distinct splitting patterns between δ 6.8–7.5 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 208.18 (calculated: 207.18) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (e.g., C: 58.01%, H: 4.38%, N: 6.76%) .
Advanced: How do reaction conditions influence isomer formation during derivatization of this compound?
Methodological Answer:
Isomerization risks arise during nucleophilic substitution or cycloaddition reactions. For example:
- Thiazolidinone derivatives : Reacting the aldehyde group with 4-oxo-2-thioxothiazolidine produces isomers (e.g., 4a–4d in ). Steric hindrance from the 4-methyl group directs regioselectivity, favoring isomers with substituents at less hindered positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for endo cyclization, while non-polar solvents may lead to exo products.
- Temperature control : Microwave irradiation reduces side reactions (e.g., decomposition) compared to prolonged heating, as seen in coumarin adduct synthesis .
Advanced: What strategies mitigate conflicting spectroscopic data during characterization?
Methodological Answer:
Discrepancies in NMR or mass spectra often stem from:
- Tautomerism : The aldehyde group may equilibrate between keto and enol forms, resolved by deuterated solvent exchange (D₂O) or variable-temperature NMR .
- Impurity interference : Trace solvents (e.g., pyridine) or byproducts (e.g., unreacted 4-hydroxycoumarin) require rigorous purification via recrystallization (ethanol) or preparative TLC .
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguous proton assignments, as demonstrated in related furopyrrole derivatives .
Advanced: How does microwave irradiation improve synthetic efficiency compared to classical heating?
Methodological Answer:
Microwave-assisted synthesis ():
- Reaction time : Reduces from 3 hours (classical) to 3 minutes by enhancing molecular dipole activation.
- Yield improvement : Microwave conditions achieve >85% yield in coumarin adduct synthesis vs. 60–70% with conventional heating.
- Energy efficiency : Lower thermal decomposition risk, critical for heat-sensitive intermediates like aldehydes .
Advanced: What computational methods predict reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis set models the electrophilicity of the aldehyde group. The calculated Fukui indices (f⁻) highlight position-2 as the most reactive site .
- Molecular docking : Predicts steric clashes with bulky nucleophiles (e.g., phenylhydrazine) due to the 4-methyl group, guiding solvent choice (e.g., THF for better steric accommodation) .
Basic: What are the primary applications of this compound in heterocyclic chemistry?
Methodological Answer:
- Intermediate for fused heterocycles : Used to synthesize pyrrolo[3,2-d]pyrimidines (anticancer agents) via Knoevenagel condensation or Schiff base formation .
- Antifolate analogues : The aldehyde group is condensed with glutamic acid derivatives to create dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors .
Advanced: How are substituent effects at the 4-position leveraged to modulate biological activity?
Methodological Answer:
- 4-Methyl vs. 4-benzyl : The methyl group enhances metabolic stability, while benzyl substituents increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
- Electron-withdrawing groups : Substituting 4-methyl with methoxymethyl alters electron density at the pyrrole ring, enhancing reactivity toward Michael addition (e.g., with maleimides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
